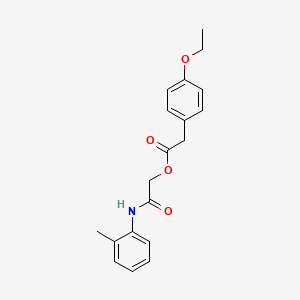

2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate

Description

Properties

IUPAC Name |

[2-(2-methylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-3-23-16-10-8-15(9-11-16)12-19(22)24-13-18(21)20-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLOQYUVLJWORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate can be achieved through a multi-step process. One common method involves the reaction of 2-methylacetophenone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dry acetone at a temperature of around 50°C. The resulting intermediate is then reacted with o-toluidine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

Table 1: Substituent Variations in 2-Oxoacetate Derivatives

Key Observations :

Key Observations :

Spectral and Physicochemical Properties

Table 3: NMR Data Comparison (¹H NMR, CDCl₃)

Key Observations :

- The 4-ethoxyphenyl group in the target compound is expected to show a doublet near δ 6.8–7.1 ppm for aromatic protons, distinct from the para-substituted analogs in .

- The ortho-methyl group in the o-tolylamino moiety may split aromatic proton signals due to hindered rotation, a feature absent in para-substituted derivatives .

Biological Activity

2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and applications in cancer research, supported by data tables and relevant case studies.

- Molecular Formula : C19H21NO4

- Molecular Weight : 327.38 g/mol

- CAS Number : 53117-14-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may influence cellular pathways involved in apoptosis and cell cycle regulation.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with receptors that play a role in cell survival and apoptosis.

- Tubulin Polymerization Inhibition : Similar compounds have shown the ability to disrupt microtubule formation, leading to cell cycle arrest.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes findings from key studies:

| Study | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | >50 | Weak activity; potential for modification | |

| MCF-7 | 4.73 | Induces apoptosis via G2/M phase arrest | |

| Various | Varies | Inhibition of tubulin polymerization |

Case Study: MCF-7 Cell Line

In a study assessing the cytotoxicity of related compounds, this compound exhibited weak cytotoxicity (IC50 > 50 μM). However, derivatives showed enhanced activity, with one compound achieving an IC50 of 4.73 μM against the MCF-7 breast cancer cell line. This suggests that structural modifications can significantly improve biological activity.

Biological Applications

The compound's potential applications include:

- Anticancer Therapeutics : Investigated for its ability to induce apoptosis in cancer cells.

- Drug Development : Serves as a lead compound for synthesizing more potent derivatives.

Research Findings

- Cytotoxicity Assays : The compound's cytotoxic effects were evaluated using MTT assays, revealing varying degrees of activity across different derivatives.

- Cell Cycle Analysis : Flow cytometry indicated that certain derivatives caused significant G2/M phase arrest, suggesting a mechanism involving disruption of normal cell cycle progression.

- Apoptosis Induction : Annexin V/PI staining assays demonstrated increased early and late apoptotic cell populations upon treatment with effective derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate?

- Methodology : Begin with esterification of 4-ethoxyphenylacetic acid using a reactive acylating agent (e.g., DCC/DMAP), followed by coupling with o-toluidine via a carbodiimide-mediated reaction. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as demonstrated for structurally analogous esters in multi-step syntheses .

- Key Considerations : Monitor intermediates via TLC or HPLC to ensure stepwise progression. Use anhydrous conditions to avoid hydrolysis of the ester or oxo groups.

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodology :

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as applied to similar oxo-ethyl esters .

- Spectroscopy : Use H/C NMR to verify substituent integration (e.g., ethoxy protons at δ ~1.3–1.5 ppm, aromatic protons in o-tolylamino group). IR spectroscopy can confirm ester carbonyl stretches (~1740 cm) and amide N–H bends (~3300 cm).

- Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shifts) .

Q. How should researchers address solubility challenges during experimental design?

- Methodology : Test polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as recommended for structurally related esters with hydrophobic aryl groups . For aqueous compatibility, employ co-solvents (e.g., ethanol/water mixtures) or surfactants.

- Data-Driven Approach : Use Hansen solubility parameters to predict solvent compatibility based on the compound’s polarity and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Methodology :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediates and transition states, as demonstrated in reaction design studies .

- Machine Learning : Train models on analogous ester syntheses to predict optimal catalysts or solvents, reducing trial-and-error experimentation .

- Validation : Cross-reference computed activation energies with experimental kinetic data to refine computational models.

Q. What strategies mitigate stability issues under varying pH or temperature conditions?

- Methodology :

- Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products. For pH-sensitive esters (e.g., hydrolysis), buffer solutions can isolate instability mechanisms .

- Stabilization : Incorporate protective groups (e.g., tert-butyl for labile amides) or formulate as solid dispersions to enhance shelf life .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodology :

- Crystallographic Validation : Resolve ambiguous NMR signals (e.g., overlapping aromatic peaks) via single-crystal X-ray diffraction, as done for ethyl 2-(4-chloro-2-oxo-2,3-dihydrobenzothiazol-3-yl)acetate .

- Dynamic NMR : Probe conformational flexibility (e.g., rotameric equilibria) by variable-temperature NMR to explain split signals .

Q. What in vitro models are suitable for assessing its biological activity?

- Methodology :

- Enzyme Inhibition Assays : Screen against target enzymes (e.g., hydrolases) using fluorogenic substrates, leveraging the compound’s ester/amide motifs as potential active-site binders .

- Cell-Based Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay), noting structural similarities to bioactive aryl acetates .

- Data Interpretation : Use molecular docking to correlate bioactivity with electronic profiles (e.g., HOMO/LUMO energies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.